

(1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: (1R,2S)-2-Amino-1,2-diphenylethanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(1R,2S)-2-Amino-1,2-diphenylethanol**, a chiral amino alcohol with significant applications in synthetic chemistry and potential interactions with neuroreceptors. This document details its alternative names, physicochemical properties, and its relationship with the N-methyl-D-aspartate (NMDA) receptor signaling pathway.

Nomenclature and Identification

(1R,2S)-2-Amino-1,2-diphenylethanol is known by a variety of synonyms and identifiers across different chemical databases and suppliers. Accurate identification is crucial for procurement and regulatory purposes.

Table 1: Alternative Names and Identifiers for **(1R,2S)-2-Amino-1,2-diphenylethanol**

Identifier Type	Value
IUPAC Name	(1R,2S)-2-amino-1,2-diphenylethanol[1]
CAS Number	23190-16-1[1][2]
PubChem CID	719819[1]
European Community (EC) Number	627-453-2[1]
ChEMBL ID	CHEMBL442934[1]
MDL Number	MFCD00074960[2][3]
Beilstein Registry Number	2806218[2]
Depositor-Supplied Synonyms	(1R,2S)-(-)-2-Amino-1,2-diphenylethanol, (1R,2S)-2-Amino-1,2-diphenyl-ethanol, erythro- 2-amino-1,2-diphenylethanol, (1R,2S)-(-)- DIPHENYL-2-AMINOETHANOL, (1R,2S)-(-)- ERYTHRO-2-AMINO 1,2-DIPHENYLETHANOL, (1R,2S)-(-)-1,2- DIPHENYLHYDROXYETHYLAMINE[1][4]

Physicochemical Properties

The specific stereochemistry of **(1R,2S)-2-Amino-1,2-diphenylethanol** dictates its physical and chemical characteristics, which are essential for its application in chiral synthesis and for understanding its biological activity.

Table 2: Quantitative Physicochemical Data for **(1R,2S)-2-Amino-1,2-diphenylethanol**

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ NO	[1][2]
Molecular Weight	213.28 g/mol	[2][3]
Melting Point	142-144 °C	[2][4]
Optical Rotation	[α] _{25/D} -7.0°, c = 0.6 in ethanol	[2]
Appearance	White to light-yellow powder	[3][5]

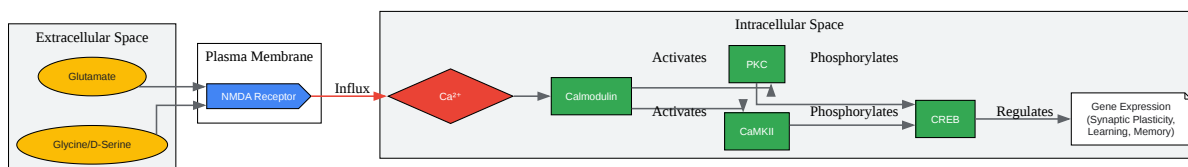
Role in Asymmetric Synthesis

(1R,2S)-2-Amino-1,2-diphenylethanol is a valuable chiral auxiliary in organic synthesis.[6] Its defined stereochemistry allows for the selective formation of one enantiomer of a product, a critical aspect in the development of pharmaceuticals where different enantiomers can have vastly different biological effects. It is particularly useful in palladium(II)-assisted chiral tandem alkylation and carbonylative coupling reactions.[7]

Interaction with the NMDA Receptor Signaling Pathway

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a hydroxylated derivative of 1,2-diphenethylamine and has shown affinity for the NMDA receptor.[7] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological disorders.

The binding of a ligand, such as a derivative of **(1R,2S)-2-Amino-1,2-diphenylethanol**, to the NMDA receptor can modulate its activity, leading to downstream cellular effects. The general signaling cascade initiated by NMDA receptor activation is depicted below.



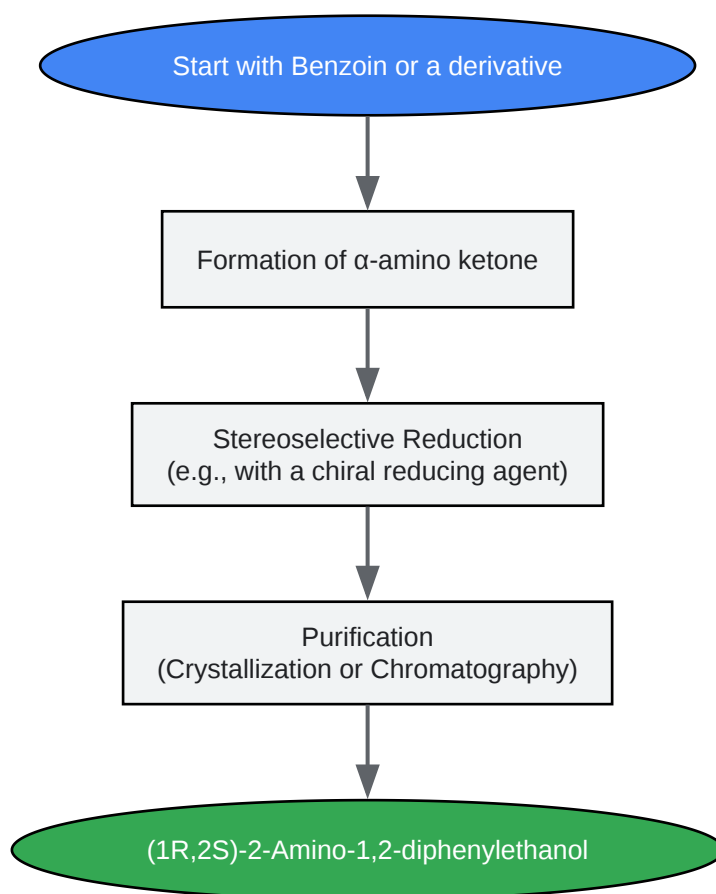
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NMDA Receptor Signaling Cascade

Experimental Protocols

Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol

While a specific, detailed protocol for the direct synthesis of **(1R,2S)-2-Amino-1,2-diphenylethanol** was not found in the immediate search results, a general approach can be inferred from the synthesis of related chiral amino alcohols and from commercially available starting materials. A common method involves the stereoselective reduction of a corresponding α -amino ketone. The following is a representative workflow for such a synthesis.



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General Synthesis Workflow

Measurement of NMDA Receptor Affinity

The affinity of **(1R,2S)-2-Amino-1,2-diphenylethanol** and its derivatives for the NMDA receptor can be determined using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a known radiolabeled ligand that binds to the receptor.

Table 3: Representative Protocol for NMDA Receptor Binding Assay

Step	Procedure
1. Membrane Preparation	Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) through differential centrifugation.
2. Incubation	Incubate the prepared membranes with a radiolabeled NMDA receptor antagonist (e.g., [³ H]MK-801) in the presence of varying concentrations of the test compound.
3. Separation	Separate the bound from free radioligand by rapid filtration through glass fiber filters.
4. Quantification	Measure the radioactivity retained on the filters using liquid scintillation counting.
5. Data Analysis	Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC ₅₀). Calculate the inhibitory constant (K _i) using the Cheng-Prusoff equation.

This technical guide provides a foundational understanding of **(1R,2S)-2-Amino-1,2-diphenylethanol** for professionals in the fields of chemical research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this versatile chiral compound.

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